molecular formula C14H22N4 B11742649 Piperazine, 1,1'-(1,2-phenylene)bis-

Piperazine, 1,1'-(1,2-phenylene)bis-

Cat. No.: B11742649
M. Wt: 246.35 g/mol
InChI Key: WJNQOSSOZKKBSG-UHFFFAOYSA-N
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Description

Piperazine, 1,1’-(1,2-phenylene)bis- is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 1,2-phenylene group linking two piperazine units. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1,1’-(1,2-phenylene)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atoms in the piperazine ring, which can act as nucleophiles or bases.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include oxidizing agents such as hydrogen peroxide and potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide .

Major Products Formed: The major products formed from the reactions of piperazine, 1,1’-(1,2-phenylene)bis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield secondary or tertiary amines .

Mechanism of Action

The mechanism of action of piperazine, 1,1’-(1,2-phenylene)bis- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . The compound’s effects on other molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-(2-piperazin-1-ylphenyl)piperazine

InChI

InChI=1S/C14H22N4/c1-2-4-14(18-11-7-16-8-12-18)13(3-1)17-9-5-15-6-10-17/h1-4,15-16H,5-12H2

InChI Key

WJNQOSSOZKKBSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2N3CCNCC3

Origin of Product

United States

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